molecular formula C17H11F3S B11830129 (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene

(Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene

Cat. No.: B11830129
M. Wt: 304.3 g/mol
InChI Key: UIMQNVZBCXVRPK-XGICHPGQSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the trifluoroacetylation of electron-rich alkenes with trifluoroacetic anhydride . Another approach involves the condensation of acetylide anions with ethyl trifluoroacetate and the addition of organocuprates to acetylenic trifluoromethyl ketones .

Industrial Production Methods

Industrial production of trifluoromethylated compounds often employs radical trifluoromethylation techniques. These methods utilize trifluoromethyl radicals generated from various precursors under specific conditions . The process is scalable and can be adapted for large-scale production.

Chemical Reactions Analysis

Types of Reactions

(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include trifluoroacetic anhydride, organocuprates, and various oxidizing or reducing agents . Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the desired transformations.

Major Products

The major products formed from these reactions include trifluoromethylated heterocycles, sulfoxides, sulfones, and other functionalized thioxanthene derivatives .

Mechanism of Action

The mechanism of action of (Z)-9-allylidene-2-(trifluoromethyl)-9H-thioxanthene involves its interaction with molecular targets through the trifluoromethyl group. This group enhances the compound’s lipophilicity, metabolic stability, and binding selectivity . The compound can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(Z)-9-Allylidene-2-(trifluoromethyl)-9H-thioxanthene is unique due to its specific structural features, including the thioxanthene core and the trifluoromethyl group. These features confer distinct chemical and physical properties, making it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C17H11F3S

Molecular Weight

304.3 g/mol

IUPAC Name

(9Z)-9-prop-2-enylidene-2-(trifluoromethyl)thioxanthene

InChI

InChI=1S/C17H11F3S/c1-2-5-12-13-6-3-4-7-15(13)21-16-9-8-11(10-14(12)16)17(18,19)20/h2-10H,1H2/b12-5-

InChI Key

UIMQNVZBCXVRPK-XGICHPGQSA-N

Isomeric SMILES

C=C/C=C\1/C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Canonical SMILES

C=CC=C1C2=CC=CC=C2SC3=C1C=C(C=C3)C(F)(F)F

Origin of Product

United States

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